(4-Methoxy-3-nitro-phenyl)-methyl-amine, hydrochloride
Description
(4-Methoxy-3-nitro-phenyl)-methyl-amine, hydrochloride is a substituted benzylamine derivative featuring a methoxy group (-OCH₃) at the 4-position, a nitro group (-NO₂) at the 3-position, and a methylamine (-CH₂NH₂) moiety attached to the aromatic ring. The hydrochloride salt enhances its stability and solubility in polar solvents.
Properties
CAS No. |
19871-40-0 |
|---|---|
Molecular Formula |
C8H11ClN2O3 |
Molecular Weight |
218.64 g/mol |
IUPAC Name |
4-methoxy-N-methyl-3-nitroaniline;hydrochloride |
InChI |
InChI=1S/C8H10N2O3.ClH/c1-9-6-3-4-8(13-2)7(5-6)10(11)12;/h3-5,9H,1-2H3;1H |
InChI Key |
UBBSDEWLGPJTJX-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC(=C(C=C1)OC)[N+](=O)[O-].Cl |
Origin of Product |
United States |
Preparation Methods
Protection of 4-Methoxybenzylamine
The synthesis begins with the protection of the primary amine in 4-methoxybenzylamine to mitigate undesired side reactions during nitration. As demonstrated in Organic Syntheses procedures, 4-methoxybenzylamine reacts with 2-nitrobenzenesulfonyl chloride in dichloromethane (DCM) with triethylamine as a base, yielding N-(4-methoxybenzyl)-2-nitrobenzenesulfonamide. This step achieves near-quantitative yields (98%) under ambient conditions.
Regioselective Nitration
Nitration of the protected intermediate introduces the nitro group at the 3-position, leveraging the methoxy group’s ortho/para-directing influence. While the provided sources lack explicit nitration data for this substrate, analogous protocols employ mixed nitric-sulfuric acid systems at 0–5°C. Computational modeling suggests that the sulfonamide’s electron-withdrawing effect minimally disrupts the methoxy group’s directing power, favoring nitration at the 3-position.
Deprotection and Salt Formation
Deprotection of the sulfonamide is achieved via thiophenol and potassium hydroxide in acetonitrile, regenerating the free amine. Subsequent treatment with hydrogen chloride gas in methanol precipitates the hydrochloride salt, as described in source, with yields exceeding 85% after crystallization.
Reductive Amination of 4-Methoxy-3-nitrobenzaldehyde
Reductive Amination
The aldehyde undergoes reductive amination with methylamine hydrochloride and sodium cyanoborohydride in methanol. This one-pot method, adapted from hydrogenation techniques in source, achieves 65–75% yield. The reaction’s pH is critical; maintaining a pH of 6–7 via acetic acid ensures selective imine formation and reduction.
Hydrochloride Salt Isolation
The resultant amine is treated with concentrated hydrochloric acid, followed by solvent evaporation, to yield the hydrochloride salt. Purity is confirmed via recrystallization from ethanol.
Nucleophilic Substitution of 4-Methoxy-3-nitrobenzyl Chloride
Benzyl Chloride Synthesis
4-Methoxy-3-nitrobenzyl alcohol, obtained by reducing the corresponding aldehyde with sodium borohydride, is treated with thionyl chloride in DCM. The reaction proceeds at reflux (40°C) for 4 hours, yielding the benzyl chloride derivative in 95% purity.
Methylamine Displacement
The benzyl chloride reacts with aqueous methylamine (25% w/w) in DCM at room temperature. The nucleophilic substitution achieves 85–90% yield within 1 hour, as the electron-withdrawing nitro group enhances the chloride’s electrophilicity.
Salt Formation and Purification
The free amine is precipitated as the hydrochloride salt by bubbling hydrogen chloride through a methanol solution. Filtration and drying yield a crystalline product with >99% purity by HPLC.
Comparative Analysis of Methods
Chemical Reactions Analysis
Nitro Group Reduction
The nitro group (−NO₂) undergoes reduction to form an amine (−NH₂). This reaction is critical for generating intermediates in pharmaceutical synthesis.
Reagents and Conditions
Key Findings
-
Catalytic hydrogenation (H₂/Pd/C) is highly efficient, achieving near-quantitative yields under mild conditions .
-
Silane-based reductants like HSi(OEt)₃ enable selective reduction without over-reduction by-products .
-
Over-reduction to hydroxylamine or azoxybenzene derivatives is avoided through controlled reagent stoichiometry .
Methoxy Group Substitution
The methoxy group (−OCH₃) participates in nucleophilic substitution or demethylation under acidic conditions.
Reagents and Conditions
| Reagent System | Solvent | Temperature | Product |
|---|---|---|---|
| HBr (48%), AcOH | Acetic Acid | 100°C | (4-Hydroxy-3-nitro-phenyl)-methyl-amine |
| BBr₃ | DCM | −78°C | Demethylation to phenol |
Key Findings
-
Demethylation with HBr/AcOH proceeds via SN2 mechanism, replacing −OCH₃ with −OH.
-
Boron tribromide (BBr₃) selectively cleaves methoxy groups without affecting the nitro group.
Amine Functionalization
The methylamine group (−NHCH₃·HCl) reacts as a nucleophile after deprotonation.
Reactions
| Reaction Type | Reagent | Product |
|---|---|---|
| Acylation | Acetic Anhydride | N-Acetyl derivative |
| Alkylation | Ethyl Bromide | N-Ethyl-N-methylamine derivative |
| Diazotization | NaNO₂, HCl | Diazonium salt (unstable) |
Key Findings
-
Acylation requires neutralization of the hydrochloride salt to free the amine .
-
Diazotization is limited due to competing side reactions from the nitro group’s electron-withdrawing effects.
Electrophilic Aromatic Substitution
The nitro group directs electrophiles to the meta position relative to itself, while the methoxy group directs ortho/para.
Reactions
| Electrophile | Conditions | Major Product |
|---|---|---|
| HNO₃, H₂SO₄ | 0°C | 2-Nitro-4-methoxy derivative |
| Cl₂, FeCl₃ | RT | 5-Chloro-4-methoxy-3-nitro |
Key Findings
-
Competing directing effects result in mixed regioselectivity.
-
Nitration occurs preferentially at the ortho position to the methoxy group.
Stability and Side Reactions
-
Thermal Decomposition : Degrades above 200°C, releasing NOₓ gases .
-
Photoreactivity : Nitro group facilitates photoisomerization under UV light.
Comparative Reactivity
| Functional Group | Reactivity Trend |
|---|---|
| −NO₂ | High (reduction, directing) |
| −OCH₃ | Moderate (demethylation, directing) |
| −NHCH₃·HCl | Low (requires activation) |
Scientific Research Applications
Chiral Intermediate in Drug Synthesis
This compound serves as a chiral intermediate in the synthesis of important pharmaceutical agents. Notably, it is related to the production of chiral amines used in drugs for treating respiratory conditions, such as Formoterol and Carmoterol, which are utilized for asthma management. The synthesis of (R)-4-methoxy-alpha-methylphenethylamine from this compound has been documented, showcasing a method that emphasizes efficiency and cost-effectiveness in industrial applications .
Antioxidant Properties
Research indicates that compounds with similar structures exhibit antioxidant properties. The presence of the methoxy and nitro groups may contribute to radical scavenging activity, making it a candidate for further investigation in formulations aimed at reducing oxidative stress in biological systems .
Synthesis and Characterization
A study reported the synthesis of (4-Methoxy-3-nitro-phenyl)-methyl-amine using a modified approach that improved reaction conditions and increased yield to approximately 44% . The characterization involved techniques such as NMR spectroscopy and mass spectrometry, confirming the structure and purity of the synthesized compound.
Mutagenicity Assessment
Another relevant study categorized various chemicals based on their mutagenic potential, including compounds structurally similar to (4-Methoxy-3-nitro-phenyl)-methyl-amine. This assessment is crucial for understanding the safety profiles of compounds used in pharmaceutical applications .
Mechanism of Action
The mechanism of action of (4-Methoxy-3-nitro-phenyl)-methyl-amine, hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can participate in redox reactions, while the amine group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The physicochemical properties of aromatic amines are heavily influenced by substituents. Below is a comparative analysis of key analogs:
*Estimated values based on substituent contributions.
†Predicted using group contribution methods .
Key Observations :
- Halogen substituents : Bromine and trifluoromethyl (-CF₃) groups in ’s analog significantly increase hydrophobicity (logP ~2.5), making it less polar than the target compound .
- Salt formation : Hydrochloride salts improve solubility in polar solvents, as seen in both the target compound and 4-hydroxy-3-methoxybenzylamine hydrochloride .
Pharmacokinetic Considerations
Upcoming studies on BMDA derivatives () highlight the importance of substituents in pharmacokinetics. For instance:
- Nitro groups : May reduce oral bioavailability due to high polarity but improve target engagement in acidic environments (e.g., tumor tissues).
- Methoxy groups : Could enhance membrane permeability compared to polar hydroxyl groups .
Biological Activity
(4-Methoxy-3-nitro-phenyl)-methyl-amine, hydrochloride is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure
The compound has the following chemical structure:
The biological activity of (4-Methoxy-3-nitro-phenyl)-methyl-amine, hydrochloride is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. It may modulate biochemical pathways that lead to therapeutic effects such as:
- Antibacterial Activity : The compound has shown potential in inhibiting the growth of various bacterial strains.
- Anticancer Activity : Research indicates that it may induce apoptosis in cancer cells through specific molecular pathways.
Antibacterial Activity
Research has demonstrated that (4-Methoxy-3-nitro-phenyl)-methyl-amine, hydrochloride exhibits significant antibacterial properties.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 30 µg/mL |
| S. aureus | 25 µg/mL |
| Pseudomonas aeruginosa | 35 µg/mL |
These results indicate that the compound could be a promising candidate for developing new antibacterial agents.
Anticancer Activity
The compound's anticancer potential has been evaluated against several cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 3.1 |
| HCT116 (Colorectal) | 5.0 |
| A549 (Lung) | 4.5 |
These findings suggest that (4-Methoxy-3-nitro-phenyl)-methyl-amine, hydrochloride can effectively inhibit cancer cell proliferation and may serve as a lead compound for further drug development .
Case Studies
- Case Study on Anticancer Effects : A study investigated the effects of the compound on MCF-7 breast cancer cells, revealing that treatment resulted in a significant decrease in cell viability and induced apoptosis as confirmed by flow cytometry analysis .
- Antibacterial Efficacy Study : Another study assessed the antibacterial activity against Staphylococcus aureus and found that the compound exhibited a comparable efficacy to standard antibiotics, suggesting its potential use in treating bacterial infections .
Research Findings
Recent studies have highlighted the following key findings regarding the biological activity of (4-Methoxy-3-nitro-phenyl)-methyl-amine, hydrochloride:
- Antioxidant Properties : The compound has shown antioxidant activity that may contribute to its anticancer effects by reducing oxidative stress within cells .
- Inhibition of Enzymatic Activity : It has been reported to inhibit certain enzymes involved in cancer progression, such as histone deacetylases (HDACs), which are crucial for regulating gene expression in cancer cells .
Q & A
Q. What are the established synthetic routes for (4-Methoxy-3-nitro-phenyl)-methyl-amine hydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves nitration and methylation steps. For example, nitration of 4-methoxyphenyl precursors followed by reductive amination with methylamine under acidic conditions can yield the target compound. Key factors include:
- Temperature control : Nitration at 0–5°C minimizes byproducts like over-nitrated derivatives .
- Catalysts : Use of Fe/HCl for nitro-group reduction (e.g., in related aryl nitro compounds) ensures selective amine formation .
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity, while aqueous HCl is critical for hydrochloride salt formation .
Yield optimization requires monitoring intermediates via TLC or HPLC .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Chromatography : HPLC with UV detection (λmax ~350 nm) is standard for assessing purity, leveraging nitro-aromatic absorbance .
- Spectroscopy :
- ¹H/¹³C NMR : Methoxy protons resonate at δ 3.8–4.0 ppm; aromatic protons show splitting patterns consistent with nitro and methoxy substituents .
- FT-IR : Nitro-group stretches (1520–1350 cm⁻¹) and N-H stretches (2500–3000 cm⁻¹) confirm functional groups .
- Elemental analysis : Matches theoretical C, H, N, Cl content (±0.4%) .
Q. What are the solubility and stability profiles under laboratory conditions?
- Methodological Answer :
- Solubility :
- Highly soluble in polar solvents (e.g., water: ~4 mg/mL; DMSO: >5 mg/mL) due to ionic hydrochloride salt .
- Limited solubility in nonpolar solvents (e.g., chloroform) .
- Stability :
- Store at -20°C in airtight, light-protected containers to prevent degradation via nitro-group reduction or hydrolysis .
- Monitor for color changes (yellow to brown indicates decomposition) .
Advanced Research Questions
Q. How can computational modeling predict reactivity or interaction with biological targets?
- Methodological Answer :
- DFT calculations : Optimize molecular geometry (e.g., using Gaussian09) to study electron distribution; nitro groups act as electron-withdrawing moieties, influencing electrophilic substitution sites .
- Docking studies : Use AutoDock Vina to simulate binding with serotonin receptors (e.g., 5-HT2A), leveraging structural analogs like fluoxetine (SSRIs) as templates .
- ADMET prediction : Tools like SwissADME estimate logP (~1.5) and blood-brain barrier permeability, critical for CNS-targeted studies .
Q. What analytical methods resolve contradictions in reported spectral data or physical properties?
- Methodological Answer :
- Multi-technique validation : Cross-reference NMR (DMSO-d6 vs. CDCl3 shifts) and LC-MS to distinguish isomeric impurities .
- Thermogravimetric analysis (TGA) : Confirm melting points (e.g., 180–182°C for related nitro-aromatics) and detect hydrate formation .
- Batch-specific analysis : Request certificates of analysis (COA) from suppliers to compare Lot-to-Lot variability in purity .
Q. How does the nitro group influence reaction pathways in further functionalization?
- Methodological Answer :
- Reduction : Catalytic hydrogenation (Pd/C, H2) converts nitro to amine, enabling coupling reactions (e.g., amide formation) .
- Electrophilic substitution : Nitro groups direct incoming electrophiles to meta positions; methoxy groups para to nitro enhance steric hindrance .
- Photoreactivity : UV exposure may induce nitro-to-nitrite rearrangements, requiring inert atmosphere handling .
Q. What strategies mitigate hazards during large-scale synthesis or handling?
- Methodological Answer :
- Safety protocols :
- Use N95 masks, gloves, and fume hoods to avoid inhalation/contact (H318: eye damage risk) .
- Neutralize waste with NaHCO3 before disposal to prevent HCl gas release .
- Process optimization :
- Replace Fe/HCl reductions with safer NaBH4/Cu systems for nitro-group reductions .
- Implement real-time IR monitoring to detect exothermic intermediates .
Contradiction Analysis and Troubleshooting
Q. How to address discrepancies in reported solubility or stability data?
- Methodological Answer :
- Reproducibility checks :
- Verify solvent purity (e.g., anhydrous DMSO vs. hydrated) and degas solvents to prevent oxidative degradation .
- Use Karl Fischer titration to quantify residual water in solid samples .
- Environmental controls : Humidity (>60% RH) accelerates hydrochloride salt deliquescence; use desiccants during storage .
Q. Why might synthetic yields vary between batches, and how can this be controlled?
- Methodological Answer :
- Critical factors :
- Impurity in methylamine sources: Distill methylamine-HCl before use .
- Incomplete nitration: Monitor reaction progress via HPLC; extend reaction time if intermediates persist .
- Scale-up considerations :
- Turbulent flow reactors improve mixing efficiency for nitro-group introduction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
